Methyl 3,5-dichloro-2,4-dihydroxybenzoate CAS 117943-25-6 properties
Methyl 3,5-dichloro-2,4-dihydroxybenzoate CAS 117943-25-6 properties
An In-Depth Technical Guide to Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Intermediate
In the realm of pharmaceutical research and fine chemical synthesis, certain molecules, while not household names, represent critical nodes in the development of novel compounds. Methyl 3,5-dichloro-2,4-dihydroxybenzoate, bearing the CAS number 117943-25-6, is one such entity. Its polysubstituted aromatic structure, featuring a reactive ester and multiple halogen and hydroxyl groups, presents a tantalizing scaffold for medicinal chemists. However, a thorough review of the extant scientific literature reveals a conspicuous absence of detailed experimental data for this specific compound. This guide, therefore, adopts a dual-pronged approach. Firstly, it collates and presents the available information on closely related isomers and precursors to provide a robust, albeit inferred, profile of the target molecule. Secondly, it leverages established principles of organic chemistry to propose a logical synthetic pathway and predict its key analytical signatures. This document is crafted to be a practical and intellectually stimulating resource, empowering researchers to confidently engage with this promising, yet under-documented, chemical entity.
Section 1: Chemical Identity and Structural Elucidation
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a derivative of benzoic acid, characterized by a methyl ester and two chlorine atoms and two hydroxyl groups adorning the benzene ring.
| Identifier | Value |
| CAS Number | 117943-25-6 |
| Molecular Formula | C₈H₆Cl₂O₄ |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | methyl 3,5-dichloro-2,4-dihydroxybenzoate |
| Canonical SMILES | COC(=O)C1=C(C(=C(C(=C1Cl)O)Cl)O) |
| InChI Key | FCOWQHCAVUUGCS-UHFFFAOYSA-N |
Structural Diagram:
Caption: 2D structure of Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
Section 2: Physicochemical Properties (Predicted and Inferred)
Due to the absence of experimentally determined data for Methyl 3,5-dichloro-2,4-dihydroxybenzoate, the following properties are predicted based on computational models and inferred from structurally similar compounds. For instance, the related compound, Methyl 3,5-dichloro-4-hydroxybenzoate, has a reported melting point of 122 °C.[1] The additional hydroxyl group in the target molecule is expected to increase its polarity and potential for hydrogen bonding, likely resulting in a higher melting point and lower solubility in nonpolar solvents.
| Property | Predicted/Inferred Value | Basis of Estimation |
| Appearance | White to off-white solid | Inferred from related solid benzoic acid derivatives. |
| Melting Point | >130 °C | Inferred from related compounds; the additional hydroxyl group would increase intermolecular forces. |
| Boiling Point | >300 °C | Predicted based on the high boiling points of similar polysubstituted aromatic compounds.[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Based on the presence of polar functional groups (hydroxyl, ester) and a chlorinated aromatic ring. |
| pKa | ~6-8 (hydroxyl groups) | Estimated based on the electronic effects of the chloro and carboxylate substituents on the phenolic protons. |
Section 3: Proposed Synthesis and Experimental Protocol
A plausible synthetic route to Methyl 3,5-dichloro-2,4-dihydroxybenzoate involves the esterification of its corresponding carboxylic acid precursor, 3,5-Dichloro-2,4-dihydroxybenzoic acid (CAS 59119-79-8). This precursor is commercially available, though often with the caveat that its analytical data is not provided by the supplier.
Reaction Scheme:
Caption: Proposed Fischer esterification synthesis route.
Detailed Experimental Protocol: Fischer Esterification
This protocol is based on standard procedures for the esterification of aromatic carboxylic acids.
Materials:
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3,5-Dichloro-2,4-dihydroxybenzoic acid (1.0 eq)
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Anhydrous Methanol (large excess, as solvent)
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Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ethyl Acetate
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Hexane
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-2,4-dihydroxybenzoic acid.
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Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane.
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Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.
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Neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
Section 4: Predicted Spectral Data and Interpretation
In the absence of experimental spectra, the following are predictions based on the structure of Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
¹H NMR Spectroscopy (Predicted)
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Aromatic Proton (1H, s): A singlet is expected for the single proton on the aromatic ring. Its chemical shift would be influenced by the surrounding electron-withdrawing (Cl, COOCH₃) and electron-donating (OH) groups.
-
Methyl Protons (3H, s): A singlet corresponding to the three protons of the methyl ester group.
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Hydroxyl Protons (2H, br s): Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (1C): The ester carbonyl carbon will appear in the downfield region of the spectrum.
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Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the chlorine and hydroxyl groups will show characteristic shifts.
-
Methyl Carbon (1C): A signal in the upfield region corresponding to the methyl ester carbon.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.
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C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and phenolic groups.
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C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, for the carbon-chlorine bonds.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Section 5: Potential Applications in Drug Discovery and Development
While specific applications for Methyl 3,5-dichloro-2,4-dihydroxybenzoate are not documented, its structural motifs are present in various biologically active molecules. Dihydroxybenzoic acid derivatives are known for their antioxidant and anti-inflammatory properties.[3] The presence of chlorine atoms can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.[4] This compound could serve as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Section 6: Safety and Handling
The following safety information is based on the known hazards of structurally similar compounds, such as other chlorinated and hydroxylated benzoic acid derivatives.[5][6]
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[5]
-
Workflow for Safe Handling:
Caption: A generalized workflow for the safe handling of chemical solids.
Section 7: Conclusion
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6) represents a chemical intermediate with significant potential, yet it remains largely uncharacterized in the public domain. This guide has sought to bridge this knowledge gap by providing a comprehensive overview based on inferred properties, a proposed synthetic route, and predicted analytical data. It is our hope that this detailed technical guide will serve as a valuable resource for researchers, demystifying this compound and paving the way for its application in the synthesis of novel molecules with potential therapeutic value. As with any compound for which experimental data is scarce, we strongly recommend that initial synthetic and analytical work be conducted on a small scale with all appropriate safety precautions in place.
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